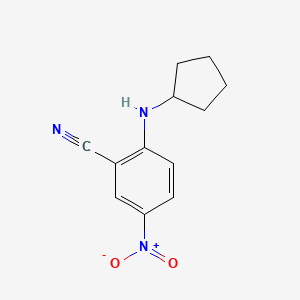

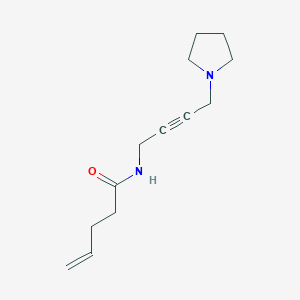

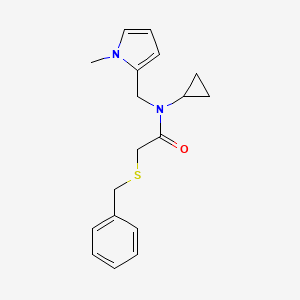

![molecular formula C27H28N2O4 B2500963 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide CAS No. 313501-00-7](/img/structure/B2500963.png)

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide is a polycyclic amide that is likely to be synthesized through the oxidative coupling of benzamides and alkynes. This type of compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related isoquinolone compounds has been demonstrated using a Rh-catalyzed oxidative coupling method. This process involves the ortho C-H activation of benzamides and has been shown to yield high-quality isoquinolones. The use of Ag(2)CO(3) as an oxidant and RhCp*Cl(2) as a catalyst has been found to be particularly effective. Both N-alkyl and N-aryl secondary benzamides can be used as substrates, and primary benzamides can react with two alkyne units to produce tricyclic products through a double C-H activation and oxidative coupling mechanism .

Molecular Structure Analysis

The molecular structure of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide would be characterized by the presence of the benzo[de]isoquinolin-2(3H)-one moiety, which is a key feature of the isoquinolone family. The structure is likely to be complex, with multiple rings and functional groups contributing to its chemical behavior.

Chemical Reactions Analysis

The synthesis of isoquinolines can involve various chemical reactions, including domino-type procedures. For instance, a dioxane-involving reaction catalyzed by AgOTf has been used to synthesize 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines. This method involves a ring-opening reaction and results in the formation of isoquinolines with good yields, indicating that similar strategies could be applied to the synthesis of related compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of polycyclic amides. These might include a high degree of stability, potential biological activity, and the ability to participate in further chemical reactions due to the presence of reactive functional groups. The solubility, melting point, and other physical properties would depend on the specific structure and substituents present in the compound.

Aplicaciones Científicas De Investigación

Sigma-2 Receptor Probe Development

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide and its analogues have been explored as sigma-2 receptor probes, which are important in understanding various biological processes and potential therapeutic targets. For instance, benzamide analogues like RHM-1 have been radiolabeled and evaluated for their binding affinity to sigma-2 receptors, demonstrating high specificity and potential utility in in vitro studies (Xu et al., 2005).

Advanced Synthesis Techniques

This compound's structural complexity and the presence of the benzo[de]isoquinolin-2(3H)-yl) group make it a candidate for advanced synthesis techniques. Research has shown methodologies for synthesizing isoquinolones from benzamides and alkynes through oxidative ortho C-H activation, highlighting the synthetic versatility of compounds with similar structures (Song et al., 2010).

Cyclization Reactions and Isoquinolone Derivatives

Cobalt-catalyzed cyclization of benzamides with alkynes in the presence of specific ligands and conditions can yield isoquinolone derivatives efficiently. This process involves hydrogen evolution and showcases the compound's potential as a precursor or intermediate in complex organic synthesis (Manoharan & Jeganmohan, 2018).

Development of PET Radiotracers

Benzamide derivatives, including structures similar to N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide, have been investigated for their potential as PET radiotracers for tumor diagnosis. Their high affinity for sigma-2 receptors makes them valuable tools in the development of diagnostic agents for oncology (Abate et al., 2011).

Metabolic Pathway Elucidation

The study of the metabolic pathways of complex molecules like KRO-105714, a derivative with structural similarities, in human liver microsomes using techniques such as high-resolution/high-accuracy tandem mass spectroscopy is crucial. Such studies provide insights into the biotransformation and potential therapeutic applications of these compounds (Song et al., 2014).

Propiedades

IUPAC Name |

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methoxyphenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-27(2,3)26(32)28(21-14-5-6-15-22(21)33-4)16-9-17-29-24(30)19-12-7-10-18-11-8-13-20(23(18)19)25(29)31/h5-8,10-15H,9,16-17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCZQOPJNHZHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methoxyphenyl)-2,2-dimethylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

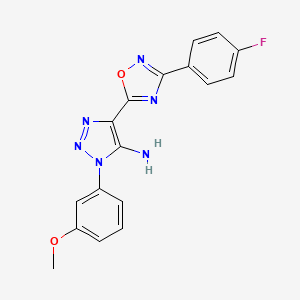

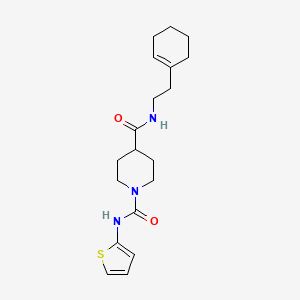

![4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2500881.png)

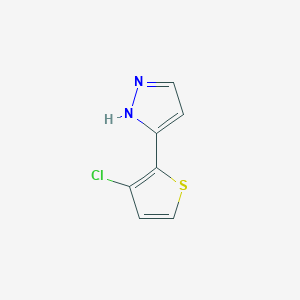

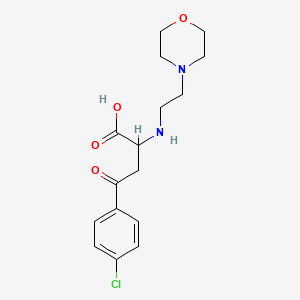

![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)

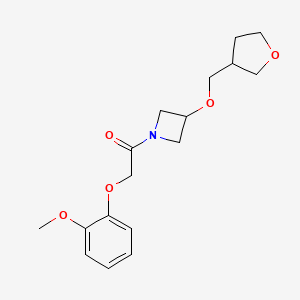

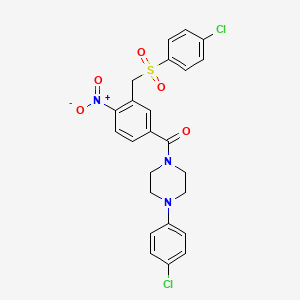

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2500903.png)